ABCG2 Transporter Inhibition: Nitro Substituent Confers Superior Potency Over Unsubstituted Phenyl Analogs
A comparative study of 4-anilino-2-phenylquinazoline derivatives as ABCG2 inhibitors established that substitution with a nitro group at the meta-position of the 2-phenyl ring (structurally analogous to the 2-nitrophenyl group in the target compound) resulted in the highest inhibitory activity among all tested substituents [1]. In a Hoechst 33342 dye accumulation assay using ABCG2-overexpressing MCF-7/Topo cells, the nitro-substituted compound (UR-COP78) demonstrated significantly greater potency in reversing multidrug resistance (MDR) compared to the unsubstituted 2-phenyl analog (UR-COP27). This demonstrates the critical contribution of the nitro group in the target compound for applications targeting ABCG2-mediated drug efflux.
| Evidence Dimension | Potency in reversing ABCG2-mediated MDR |
|---|---|
| Target Compound Data | High inhibitory activity (qualitative, top-tier in SAR study) for nitro-substituted analog [1] |
| Comparator Or Baseline | Unsubstituted 2-phenyl analog (UR-COP27) exhibited lower activity [1] |
| Quantified Difference | Not quantifiable as a single comparative value; the nitro-substituted analog was identified as the most active in the series [1] |
| Conditions | Hoechst 33342 accumulation assay in ABCG2-overexpressing MCF-7/Topo cells; efficacy in reversing MDR confirmed in an MTT assay with SN-38 [1] |
Why This Matters
This SAR evidence confirms that the 2-nitrophenyl motif, a defining feature of 4-Chloro-2-(2-nitrophenyl)quinazoline, is a critical pharmacophore for targeting ABCG2, making it a non-redundant starting material for developing potent MDR reversal agents.
- [1] Krapf, M. K., et al. (2016). Synthesis and Biological Evaluation of 4-Anilino-quinazolines and -quinolines as Inhibitors of Breast Cancer Resistance Protein (ABCG2). Journal of Medicinal Chemistry, 59(11), 5441-5455. View Source
